ginsenoside C-Y

Overview

Description

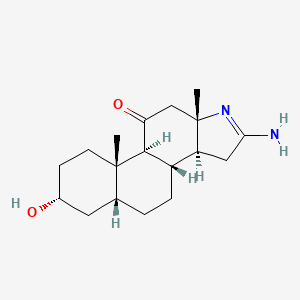

Ginsenoside C-Y is a natural antioxidant that exhibits antiphotoaging and antimelanogenesis properties . It belongs to a class of natural product steroid glycosides and triterpene saponins known as ginsenosides . These compounds are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine .

Molecular Structure Analysis

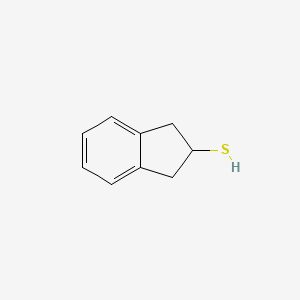

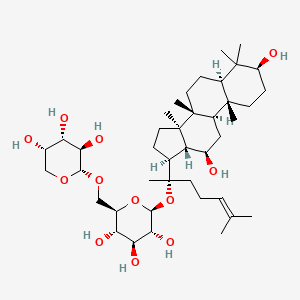

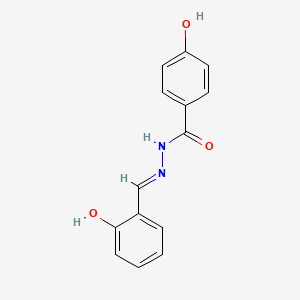

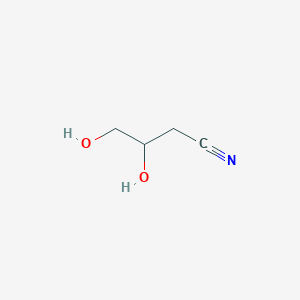

Most known ginsenosides, including ginsenoside C-Y, are classified as members of the dammarane family . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .

Chemical Reactions Analysis

The chemical reactions in the processing of ginseng were elucidated . The structure and content changes of the ginsenosides were analyzed with the different steaming processes, and the transformation mechanisms of ginsenosides were further investigated .

Physical And Chemical Properties Analysis

The physical and chemical properties of ginsenosides, including ginsenoside C-Y, have been analyzed using various techniques such as LC–MS/MS . The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .

Scientific Research Applications

Antiphotoaging and Antimelanogenesis Properties

Ginsenoside C-Y, a natural antioxidant isolated from American ginseng, has demonstrated potential in protecting skin from UVB-induced photodamage and preventing skin hyperpigmentation. It exhibits properties that block UVB-exposed reactive oxygen species (ROS), restrict MMP-1 production, and promote procollagen type I synthesis. Additionally, ginsenoside C-Y suppresses UVB-exposed VEGF and TNF-α secretion, which might be related to the NFAT signal path. It also exhibits photoaging effects by increasing TGF-β1 level, fortifying Nrf2 nuclear translocation, and restricting AP-1 and MAPK phosphorylation. Furthermore, it inhibits melanin secretion, tyrosinase activity, and decreases melanin content in Melan-a and zebrafish embryos, suggesting its use as a potential botanical agent for skin care (Liu et al., 2019).

Neuroprotective Effects

Ginsenosides, including C-Y, have shown potential in the treatment of Alzheimer's disease (AD) by attenuating spatial memory impairment and restoring the dysfunction of neurotransmitter systems in AD model rats. This involves modulation of gamma-aminobutyric acid, acetylcholine, dopamine, glutamate, and aspartic acid levels in the hippocampus and cortex, and glycine and serotonin levels in the blood. Ginsenosides' ability to repair hippocampal damage and reduce the expressions of amyloid β peptide (Aβ) and phospho-tau (p-tau) illustrates their significant role in neuroprotection and cognitive function (Zhang et al., 2016).

Targeting Sirtuin 1 Signaling Pathway

Ginsenosides, including C-Y, have been identified as Sirtuin 1 (SIRT1) activators and are involved in the prevention and treatment of various diseases by targeting the SIRT1 signaling pathway. They play a potential role in energy metabolism, oxidative stress, inflammation, tumorigenesis, and aging. Ginsenosides have been reported to prevent and treat oxidative stress, inflammation, aging, tumorigenesis, depression, and others by targeting SIRT1 (Lou et al., 2020).

Cardiovascular Effects

Ginsenoside C-Y has been associated with pharmacological effects on the cardiovascular system. Research focusing on ginsenoside's effects against atherosclerosis, arrhythmia, myocardial ischemia, and inhibition of ventricular remodeling indicates its potential for expanding clinical applications in cardiovascular health (Sun et al., 2016).

Mechanism of Action

Ginsenosides, including ginsenoside C-Y, exhibit a large variety of subtle and difficult-to-characterize biological effects when studied in isolation . They are known to modulate multiple physiological activities . They can reversibly occupy certain percentages of the steroidal receptor at low affinity to counter the steroidal effects when they co-exist with a large amount of intrinsic ligand .

Safety and Hazards

Ginsenoside C-Y, like other ginsenosides, should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

Many ginsenosides, including ginsenoside C-Y, can promote bone formation and inhibit bone resorption . Ginsenosides have the potential to be new drugs for the treatment of osteoporosis, promote fracture healing and are strong candidates for cytokines in the tissue-engineered bone . Furthermore, ginsenosides are regarded as a novel supplementary strategy for preventing and improving immune disorders and related diseases . These findings suggest promising future directions for the development and application of ginsenosides, including ginsenoside C-Y.

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBYFOIDLBTOMW-QHNUHGIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H70O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317480 | |

| Record name | Ginsenoside Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

755.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83480-65-3 | |

| Record name | Ginsenoside Y | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propan-1-ol](/img/structure/B3430464.png)